3-(Difluoromethyl)-5-fluoropyridin-2-amine
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Overview
Description
3-(Difluoromethyl)-5-fluoropyridin-2-amine is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-fluoropyridin-2-amine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method involves the difluoromethylation of pyridine derivatives using difluoromethylation reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-fluoropyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The presence of fluorine atoms allows for cross-coupling reactions with various organometallic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and organometallic reagents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-5-fluoropyridin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique biological properties.
Organic Synthesis: The compound is valuable in organic synthesis for the construction of complex molecules.
Biological Research: The compound is used in biological research to study the effects of fluorinated compounds on biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes. The compound can modulate the activity of enzymes by forming strong interactions with active site residues, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethyl)-5-fluoropyridin-2-amine include other fluorinated pyridine derivatives such as:
- 3-(Trifluoromethyl)-5-fluoropyridin-2-amine
- 3-(Difluoromethyl)-4-fluoropyridin-2-amine
- 3-(Difluoromethyl)-5-chloropyridin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluorine groups enhances its reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H5F3N2 |
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Molecular Weight |
162.11 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-fluoropyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H,(H2,10,11) |
InChI Key |
SCASAWNTLLNICX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)N)F |
Origin of Product |
United States |
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